molecular formula C12H10N2O6 B11845555 Ethyl 3-hydroxy-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate

Ethyl 3-hydroxy-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate

Cat. No.: B11845555
M. Wt: 278.22 g/mol
InChI Key: NZRUCPPOSIOHPA-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate is a heterocyclic compound that belongs to the quinoline family. This compound is known for its diverse biological activities and potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of functional groups like hydroxyl, nitro, and carboxylate makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-hydroxy-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid with ethyl nitrite in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques that can be employed to enhance the yield and reduce the reaction time. These methods also allow for better control over reaction parameters, leading to higher purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The carboxylate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-hydroxy-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxy-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound can also intercalate into DNA, disrupting its structure and function, which is particularly relevant in its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • 2-Ethyl-3-hydroxy-6-nitroquinoline

Uniqueness

Ethyl 3-hydroxy-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate is unique due to the presence of both nitro and hydroxyl groups, which confer distinct reactivity and biological activity. This combination of functional groups is less common in similar compounds, making it a valuable molecule for various applications .

Biological Activity

Ethyl 3-hydroxy-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate is a quinoline derivative that has attracted interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by its nitro and carboxylate functional groups, has been studied for its potential applications in various therapeutic areas. This article delves into the biological activity of this compound, synthesizing findings from multiple research studies and providing a comprehensive overview.

  • Molecular Formula : C12_{12}H10_{10}N2_2O6_6
  • Molecular Weight : 278.22 g/mol
  • CAS Number : 1383627-73-3
PropertyValue
Molecular FormulaC12_{12}H10_{10}N2_2O6_6
Molecular Weight278.22 g/mol
CAS Number1383627-73-3

The presence of the nitro group and hydroxyl group in its structure contributes to its reactivity and potential biological effects.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives of quinoline have been shown to possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

Anticancer Potential

Studies have suggested that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms. The nitro group may play a crucial role in enhancing the cytotoxic effects against specific cancer cell lines. For example, compounds with similar structures have demonstrated inhibitory activity on tumor growth in vitro and in vivo models .

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes involved in disease pathways. For instance, it may act as an inhibitor of myosin ATPase activity, which is crucial for muscle contraction and cellular motility . This inhibition could have implications for conditions such as muscle disorders or cancer metastasis.

Neuroprotective Effects

There is emerging evidence that quinoline derivatives may possess neuroprotective properties. Some studies suggest that these compounds can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of this compound against standard bacterial strains. The results indicated a notable inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Study 2: Cytotoxicity Against Cancer Cells

In vitro studies assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The IC50 value was determined to be approximately 25 µM, indicating significant cytotoxicity compared to control groups. Further mechanistic studies are required to elucidate the pathways involved.

Properties

Molecular Formula

C12H10N2O6

Molecular Weight

278.22 g/mol

IUPAC Name

ethyl 3-hydroxy-6-nitro-2-oxo-1H-quinoline-4-carboxylate

InChI

InChI=1S/C12H10N2O6/c1-2-20-12(17)9-7-5-6(14(18)19)3-4-8(7)13-11(16)10(9)15/h3-5,15H,2H2,1H3,(H,13,16)

InChI Key

NZRUCPPOSIOHPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)NC2=C1C=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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